(1-ethyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
(1-ethyl-1H-pyrazol-5-yl)acetic acid is a compound that belongs to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-5-yl)acetic acid typically involves the condensation of ethyl hydrazine with an appropriate β-keto ester, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of ethyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .
Scientific Research Applications
(1-ethyl-1H-pyrazol-5-yl)acetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(1-phenyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with a phenyl group instead of an ethyl group.
(1-methyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(1-ethyl-1H-pyrazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with certain biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-(2-ethylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-6(3-4-8-9)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDDTYBFUMZEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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